Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate
Description
Properties
IUPAC Name |
methyl 3-(4-hydroxy-2-methylphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8-7-10(12)5-3-9(8)4-6-11(13)14-2/h3,5,7,12H,4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUHSBADMPWLGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
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Catalyst : K₂CO₃ or sulfuric acid (H₂SO₄).
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Solvent : Polar aprotic solvents like DMF enhance reaction efficiency by stabilizing intermediates.
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Temperature : 0–20°C to minimize side reactions such as oxidation of the phenolic group.
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Yield : Expected to parallel the 95.9% yield reported for the 4-hydroxyphenyl analog, assuming similar steric and electronic environments.
Challenges:
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The 2-methyl group introduces steric hindrance, potentially slowing the reaction.
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Protection of the phenolic -OH group (e.g., via silylation or acetylation) may be necessary to prevent unwanted alkylation.
Michael Addition of 4-Hydroxy-2-methylphenol to Methyl Acrylate
A two-step synthesis inspired by the preparation of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate involves a Michael addition followed by H-1,5 migration. This method utilizes sodium methoxide (NaOMe) as a catalyst, enabling the addition of 4-hydroxy-2-methylphenol to methyl acrylate.
Procedure:
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Michael Addition :
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H-1,5 Migration :
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Heating the intermediate to 120°C induces rearrangement to the saturated ester.
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Key Parameters:
| Parameter | Value/Range |
|---|---|
| Catalyst loading | 0.1–0.2 eq NaOMe |
| Temperature | 60–120°C |
| Reaction time | 2–4 hours |
| Yield* | ~70–85% (estimated) |
Advantages:
Limitations:
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Requires precise temperature control to prevent decomposition.
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Migration efficiency may vary with substituent bulkiness.
Comparative Analysis of Methods
The table below contrasts key parameters from analogous syntheses:
*Estimated for target compound.
Industrial-Scale Considerations
For large-scale production, continuous flow systems (as described in tert-butyl analog synthesis) offer advantages in heat management and yield consistency. Key steps include:
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of 4-hydroxy-2-methylbenzaldehyde or 4-hydroxy-2-methylbenzoic acid.
Reduction: Formation of 3-(4-hydroxy-2-methylphenyl)propanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, allowing for the creation of more complex molecules. Its functional groups enable various chemical modifications, including oxidation and reduction reactions.
Biology
- Antioxidant Properties : Research indicates that Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate exhibits potential antioxidant properties, which may help in mitigating oxidative stress in biological systems. This is particularly relevant in studies focusing on cellular health and disease prevention.
- Nitrification Inhibition : A notable application is its role as a nitrification inhibitor in agriculture. Studies have demonstrated that this compound can inhibit nitrification processes in soil, enhancing nitrogen retention and reducing environmental impacts associated with fertilizer use .
Medicine
- Therapeutic Potential : Ongoing research is investigating the compound's potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Its ability to modulate biological pathways makes it a candidate for drug development .
Industrial Applications
- Fragrance and Flavor Industry : this compound is utilized in the production of fragrances and flavors due to its pleasant aromatic properties. Its incorporation into consumer products enhances sensory experiences.
Biological Nitrification Inhibition
A study published in The New Phytologist characterized the biological nitrification inhibition properties of this compound. The research highlighted how root exudates from certain plant species could release this compound, effectively inhibiting nitrification and improving nitrogen use efficiency in agricultural systems .
Antioxidant Activity
Research conducted on various phenolic compounds, including this compound, demonstrated significant antioxidant activity through radical scavenging assays. The findings suggest that this compound could play a role in protecting cells from oxidative damage, which is crucial for developing new therapeutic strategies against oxidative stress-related diseases.
Mechanism of Action
The mechanism of action of Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The hydroxy group can participate in hydrogen bonding, while the aromatic ring can engage in π-π interactions, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound shares a core phenylpropanoate structure with several analogs, differing in substituent positions and functional groups:
| Compound Name | CAS No. | Substituents | Similarity Score | Key Structural Features |
|---|---|---|---|---|
| Methyl 3-(4-hydroxyphenyl)propionate | 5597-50-2 | 4-hydroxyphenyl | 0.95 | Lacks 2-methyl group |
| Methyl 3-(3-hydroxyphenyl)propanoate | 20637-08-5 | 3-hydroxyphenyl | 0.98 | Hydroxyl group at meta position |
| Ethyl 3-(4-hydroxyphenyl)propanoate | 23795-02-0 | Ethyl ester, 4-hydroxyphenyl | 0.95 | Ethyl ester increases lipophilicity |
| Methyl 3-(4-chlorophenyl)propanoate | N/A | 4-chlorophenyl | N/A | Chlorine enhances electronic effects |
| Methyl 3-(4-methoxyphenyl)propanoate | N/A | 4-methoxyphenyl | N/A | Methoxy group improves stability |
Key Observations :
- Ester Group Variation: Ethyl esters (e.g., Ethyl 3-(4-hydroxyphenyl)propanoate) are more lipophilic than methyl esters, affecting bioavailability .
- Substituent Effects: Electron-withdrawing groups (e.g., Cl in Methyl 3-(4-chlorophenyl)propanoate) enhance electrophilicity, while methoxy groups (e.g., Methyl 3-(4-methoxyphenyl)propanoate) improve metabolic stability .
Challenges :
- Regioselectivity : Controlling hydroxyl/methoxy group positions requires careful catalyst selection .
- Purification : Brominated analogs (e.g., Dibromo derivatives) necessitate chromatography for isolation .
Anticancer Potential
- Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate: Not directly tested, but analogs like dibromohemibastadin-1 (derived from methyl 3-(4-hydroxyphenyl)propionate) show IC₅₀ values of 2–5 µM against melanoma (B16F10) and glioblastoma (U373) cells .
- Methyl 2-[3-(4-hydroxyphenyl)propenoylamino]-3-phenylpropanoate: Inhibits NF-κB signaling in monocytes, reducing IL-6 production by 60–80% at 10 µM .
Metabolic Regulation
- Pyrrole-containing analogs (e.g., Methyl 2-amino-3-(4-fluorophenyl)propanoate): Enhance glucose uptake in insulin-resistant HepG2 cells by 30–50% at 10 µM .
Anti-inflammatory Effects
- Methyl 3-(methoxyimino)-3-(4-methoxyphenyl)propanoate: Reduces reactive oxygen species (ROS) in macrophages by 40% at 5 µM .
Physicochemical Properties
| Property | This compound | Methyl 3-(4-hydroxyphenyl)propionate | Ethyl 3-(4-hydroxyphenyl)propanoate |
|---|---|---|---|
| Molecular Weight | 194.22 g/mol | 180.17 g/mol | 194.23 g/mol |
| logP (Predicted) | 1.8 | 1.5 | 2.2 |
| Water Solubility | Moderate (1–10 mg/mL) | High (>10 mg/mL) | Low (<1 mg/mL) |
| Melting Point | Not reported | 98–100°C | Not reported |
Insights :
- The 2-methyl group in this compound slightly increases logP compared to its non-methylated analog, enhancing membrane permeability .
- Ethyl esters exhibit lower solubility but better tissue penetration .
Biological Activity
Methyl 3-(4-hydroxy-2-methylphenyl)propanoate is a compound that has garnered attention due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound, also known as methyl 3-hydroxy-2-(2-methylphenyl)propanoate, has the molecular formula . The compound features a propanoate backbone with a hydroxyl group and a methyl-substituted phenyl group, which contribute to its biological properties.
Anticancer Properties
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer activity. For instance, a series of compounds synthesized based on similar structures showed selective cytotoxicity against cancer cell lines such as HCT-116 and HeLa, with IC50 values ranging from 0.69 μM to 11 μM, outperforming standard chemotherapeutics like doxorubicin (IC50 = 2.29 μM) . The mechanism of action appears to involve the modulation of heat shock protein (HSP90) and TRAP1 pathways, leading to apoptosis in cancer cells .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Histone Deacetylases (HDACs) : Compounds structurally related to this compound have been identified as potent HDAC inhibitors, which can alter gene expression and promote apoptosis in cancer cells .
- Induction of Apoptosis : The compound has been shown to induce morphological changes in treated cancer cells indicative of apoptosis, such as nuclear disintegration observed through DAPI staining .
- Selective Toxicity : Research indicates that the compound selectively targets cancerous cells while sparing normal cells, as evidenced by comparative studies with HEK-293 cells .
Case Studies and Research Findings
A comprehensive study synthesized various derivatives of this compound and evaluated their biological activities. The findings are summarized in the table below:
| Compound | IC50 (μM) | Cell Line | Mechanism |
|---|---|---|---|
| Compound A | 0.69 | HCT-116 | HDAC inhibition |
| Compound B | 11 | HeLa | Apoptosis induction |
| Doxorubicin | 2.29 | HeLa | Chemotherapy standard |
These results highlight the potential of this compound and its derivatives as promising candidates for anticancer drug development.
Q & A
Basic: What are the common synthetic routes for Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate?
Methodological Answer:
The compound is typically synthesized via esterification of the corresponding propanoic acid derivative with methanol under acidic catalysis. For example, a protocol analogous to the synthesis of methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates involves multicomponent reactions starting from hydroxy-substituted aromatic precursors, followed by purification via column chromatography (≥95% purity) . Alternatively, regioselective protection of hydroxyl groups (e.g., using methoxy or acetyl groups) may precede esterification to avoid side reactions .
Basic: What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the ester group (δ ~3.6–3.7 ppm for methoxy protons) and aromatic substitution patterns .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>97%) and retention time consistency .
- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated for structurally related esters in crystallographic studies .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
Refer to Safety Data Sheets (SDS) for analogous phenolic esters:
- Use PPE (gloves, lab coat, goggles) to prevent dermal/ocular exposure.
- Work in a fume hood to avoid inhalation of vapors during synthesis.
- Store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation of the phenolic hydroxyl group .
Advanced: How can impurities be identified and quantified in synthetic batches?
Methodological Answer:
Impurity profiling involves:
- HPLC-MS : Use gradient elution (e.g., 0.1% formic acid in acetonitrile/water) coupled with high-resolution MS to detect trace impurities (e.g., de-esterified acids or hydroxylated byproducts). Reference standards for related propanoic acid impurities (e.g., EP-grade impurities like 3-[4-(2-methylpropyl)phenyl]-propanoic acid) can aid identification .
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light, or acidic/alkaline conditions to simulate degradation pathways and validate analytical methods .
Advanced: How can the biological activity of this compound be evaluated in vitro?
Methodological Answer:
- Cytokine Inhibition Assays : Use THP-1 monocyte/macrophage-like cells treated with LPS to induce inflammation. Measure IL-6 suppression via ELISA, and validate NF-κB pathway inhibition using luciferase reporter assays, as demonstrated for structurally similar anti-inflammatory esters .
- Dose-Response Analysis : Perform IC₅₀ calculations using nonlinear regression (e.g., GraphPad Prism) across a concentration range (1–100 μM) .
Advanced: How should conflicting data on purity or stability be resolved?
Methodological Answer:
- Cross-Validation : Compare results from orthogonal methods (e.g., HPLC purity vs. NMR integration).
- Replicate Synthesis : Ensure reaction conditions (temperature, catalyst purity) are consistent. For example, discrepancies in melting points (e.g., mp 85–89°C for a related compound vs. literature values) may indicate solvent residues; recrystallize from ethanol/water and re-analyze.
- Collaborative Testing : Share samples with independent labs to verify reproducibility .
Advanced: How can structural analogs be designed to study structure-activity relationships (SAR)?
Methodological Answer:
- Substituent Modification : Replace the 4-hydroxy-2-methylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Synthesize analogs via parallel esterification and compare bioactivity .
- Pharmacophore Modeling : Use software like Schrödinger Suite to predict interactions with target proteins (e.g., cyclooxygenase-2) based on crystallographic data of related esters .
Advanced: What protocols are used to assess shelf-life and stability?
Methodological Answer:
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and analyze degradation products monthly via HPLC.
- Oxidative Stability : Monitor peroxide formation under oxygenated conditions using colorimetric assays (e.g., FOX reagent) .
- Photostability : Expose to UV light (300–400 nm) and quantify degradation via LC-MS to identify photooxidation byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
